N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures. For instance, a 14C-labelled compound with a similar structure was synthesized through a four-step procedure starting from 2-chloro-3,4-dimethoxybenzoic acid, involving decarboxylation, selective lithiation, electrophilic substitution, and final reaction with aminoguanidine bicarbonate . Another synthesis involved the condensation reaction of 4-dimethylaminobenzohydrazide with chlorinated aldehydes to form hydrazone compounds . These methods provide a foundation for the synthesis of "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide," suggesting that similar synthetic routes could be employed.
Molecular Structure Analysis
The molecular structure of compounds similar to "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide" has been characterized using various spectroscopic techniques. For example, hydrazone compounds were characterized by elemental analysis, IR, 1HNMR spectra, and single crystal X-ray diffraction, revealing their crystalline structure and space group information . The Schiff base compound (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline was characterized by FT-IR and 1H NMR spectroscopy, confirming the presence of the C=N (azomethine) group . These analyses are crucial for understanding the molecular structure of "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide."
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from studies where the 3,4-dimethoxybenzyl group was used as an N-protecting group and could be eliminated by specific reagents . Additionally, the vibrational spectroscopy and DFT studies of a synthesized crystal provided insights into the reactivity of the compound's free base and cationic species . These findings suggest that "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide" may also exhibit interesting reactivity patterns that could be explored further.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For instance, the thermal behavior of a synthesized ligand and its metal complexes was characterized, suggesting coordination to metal atoms to form high spin octahedral complexes . The solvation energy values and stability of different species in solution were also investigated for another compound . These studies provide a basis for predicting the properties of "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide," such as solubility, stability, and potential to form complexes with metals.
Scientific Research Applications
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Chemoselective N-chloroacetylation of aminoalcohols
- Application : This method involves the chemoselective N-chloroacetylation of amino compounds (amino alcohols, amino acids) by chloroacetyl chloride .
- Method : The reaction is carried out in phosphate buffer within 20 minutes . The effects of buffers, metal salts, and HCl scavengers were studied to optimize the reaction conditions .
- Results : The acylated products are obtained in high yields and can be easily isolated without chromatographic separation . This method is eco-friendly, easily scalable, and robust .
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Synthesis of industrial chemicals
- Application : N-Chloroacetyl-DL-homocysteine thiolactone serves as a reagent in organic syntheses and as a starting material for synthesizing various industrial chemicals .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these syntheses would vary depending on the specific industrial chemicals being produced .
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Investigation of protein structure and function
- Application : N-Chloroacetyl-DL-homocysteine thiolactone serves as a model compound for investigating protein structure and function .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these investigations would provide insights into protein structure and function .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-17-8-4-3-7(5-9(8)18-2)11(16)14-13-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEORVCFNYWQMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide |
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